molecular formula C12H17NO B1380709 1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol CAS No. 1226174-62-4

1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol

Cat. No. B1380709
M. Wt: 191.27 g/mol
InChI Key: BXFGMWONKYTQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2. They can be described as a methyl group substituted by an amino group . Aminomethyl groups are ubiquitous in natural products and are traditionally considered inert to substitution chemistry .


Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .


Chemical Reactions Analysis

Amines can react with acid chlorides to form amides . They can also undergo deamination chemistry, which can be harnessed as valuable C(sp3) synthons .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely. For example, aminomethyl propanol is a white to off-white crystalline solid with a pKa1 of 3.7 and a pKa2 of 10.7. It is freely soluble in water and both basic and acidic aqueous solutions .

Scientific Research Applications

Self-Immolative Polymers

  • Results : Development of polymers with precise control over degradation, useful in medicinal chemistry, analytical chemistry, and material science .

Aliphatic Deamination Chemistry

  • Results : Advancement in the chemistry of typically unreactive aliphatic bonds, enabling late-stage modifications of bioactive scaffolds .

Bioconjugation for Therapeutics

  • Results : Improved therapeutic modalities in oncology, with increased specificity and reduced side effects .

Sensory Applications

  • Results : Creation of sensors with high sensitivity and specificity, potentially outperforming common fluorescent probes .

Synthetic Methodology

  • Results : Expansion of the toolkit available for organic synthesis, enabling the creation of novel compounds .

Therapeutic Modality Development

  • Results : Potentially improved treatments for diseases like cancer, with increased specificity and reduced side effects .

Safety And Hazards

Safety and hazards associated with amines can vary depending on the specific compound. For example, aminomethyl propanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and can cause serious eye damage .

Future Directions

The field of aliphatic deamination chemistry, which includes aminomethyl groups, has seen historical and recent advances. These moieties can be harnessed as valuable C(sp3) synthons, opening up new possibilities for organic synthesis .

properties

IUPAC Name

1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11(2)7-12(14,8-13)10-6-4-3-5-9(10)11/h3-6,14H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFGMWONKYTQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C21)(CN)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.